[(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
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Overview
Description
[(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its intricate tetracyclic structure. This compound is notable for its multiple hydroxyl groups, a methylbutenoate ester, and a unique arrangement of carbon atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets.
Industry
Industrially, this compound may be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of [(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,6R,10R,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl octadeca-9,12-enoate
Uniqueness
The uniqueness of [(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[85002,6011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate lies in its specific functional groups and the arrangement of its tetracyclic core
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[(1S,6R,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3/b15-9+/t17-,19?,20?,21-,23-,27-,28-,29-/m1/s1 |
InChI Key |
MVWXLRYZCZSBKW-MYFPXGEUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |
Origin of Product |
United States |
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